

Application Notes & Protocols for (3-Bromo-2-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Bromo-2-chlorophenyl)boronic acid

Cat. No.: B1521912

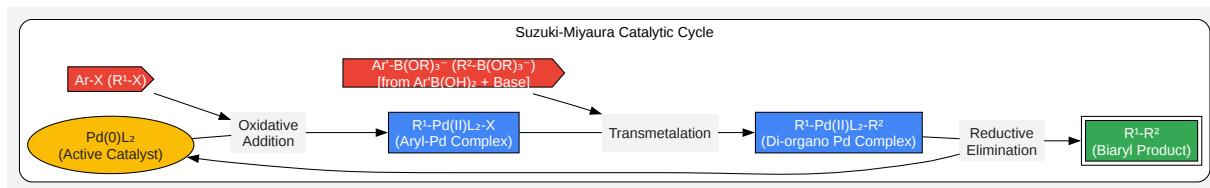
[Get Quote](#)

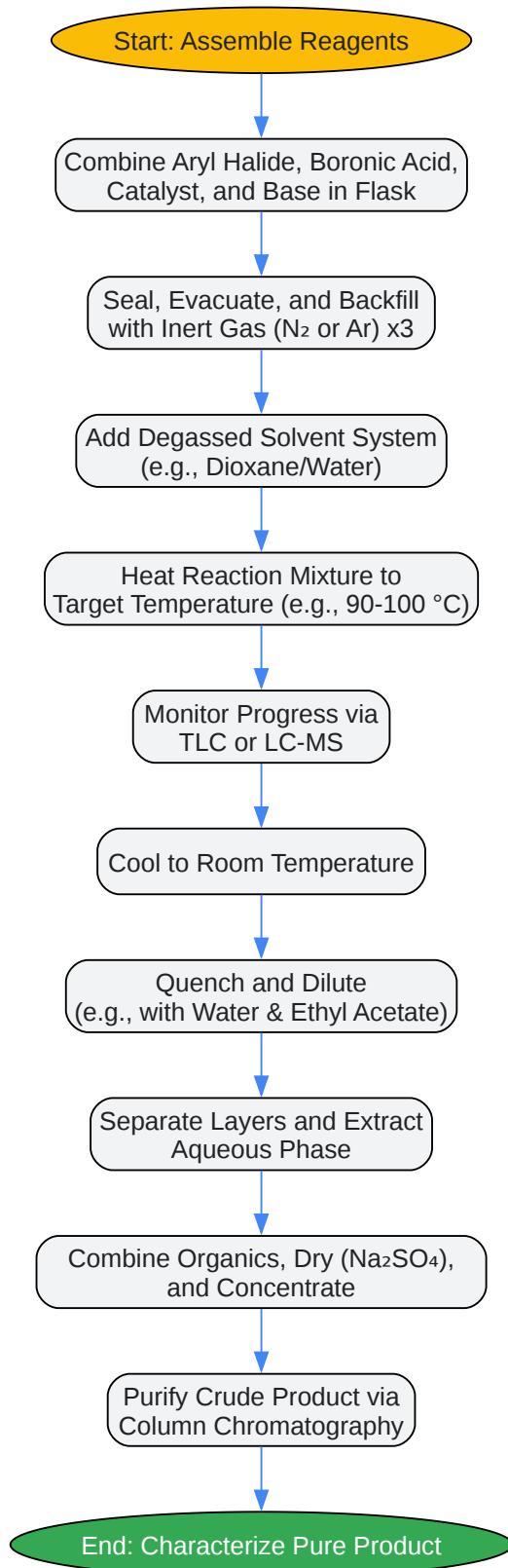
A Senior Application Scientist's Guide to Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Authored for researchers, medicinal chemists, and process development scientists, this document provides an in-depth guide to the optimal reaction conditions for **(3-Bromo-2-chlorophenyl)boronic acid**. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles that govern reaction success, empowering the user to troubleshoot and adapt these protocols for their specific synthetic challenges.

(3-Bromo-2-chlorophenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in pharmaceuticals and functional materials.^{[1][2][3]} Its utility is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[4][5]} However, the unique substitution pattern—a bromine atom for coupling and an adjacent, sterically demanding chlorine atom—presents specific challenges that require careful optimization of reaction parameters to achieve high yields and purity.

Physicochemical Properties


IUPAC Name	(3-bromo-2-chlorophenyl)boronic acid[6]
CAS Number	352535-98-9[7]
Molecular Formula	C ₆ H ₅ BBrClO ₂ [6]
Molecular Weight	235.27 g/mol [6]
Appearance	Typically an off-white to white crystalline solid.
Primary Application	Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.[8][9][10]


The Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and high functional group tolerance.[4][9] The reaction facilitates the coupling of an organoboron species (like our subject boronic acid) with an organohalide. The mechanism proceeds via a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][11] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. (3-Bromo-2-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-BROMO-2-CHLOROPHENYLBORONIC ACID | 352535-98-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes & Protocols for (3-Bromo-2-chlorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521912#optimal-reaction-conditions-for-3-bromo-2-chlorophenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com